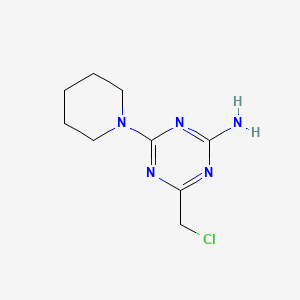4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
CAS No.: 90797-31-2
Cat. No.: VC3884523
Molecular Formula: C9H14ClN5
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90797-31-2 |
|---|---|
| Molecular Formula | C9H14ClN5 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 4-(chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14) |
| Standard InChI Key | VLGDSUDZOVZMHX-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC(=NC(=N2)N)CCl |
| Canonical SMILES | C1CCN(CC1)C2=NC(=NC(=N2)N)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, reflects its triazine core with three distinct substituents:
-
Chloromethyl (-CH2Cl) at position 4: A reactive group capable of nucleophilic substitution.
-
Piperidin-1-yl at position 6: A six-membered cyclic amine enhancing solubility and binding affinity.
-
Amino (-NH2) at position 2: A polar group contributing to hydrogen bonding and interactions with biological targets.
Spectroscopic Identification
-
Infrared (IR) Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=N stretching of triazine) and ~3,300 cm⁻¹ (N-H stretching of amine).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: δ 3.7–4.2 ppm (chloromethyl -CH2Cl), δ 2.5–3.5 ppm (piperidine protons).
-
¹³C NMR: δ 165–170 ppm (triazine carbons), δ 45–50 ppm (chloromethyl carbon).
-
Synthesis and Reaction Pathways
Stepwise Substitution on Triazine Core
The synthesis typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging its three reactive chlorine atoms for sequential nucleophilic substitutions .
-
Piperidine Substitution at Position 6:
Cyanuric chloride reacts with piperidine in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base to absorb HCl. This step selectively substitutes position 6 due to steric and electronic factors . -
Amination at Position 2:
The dichloro intermediate reacts with aqueous ammonia or ammonium hydroxide under reflux to introduce the amine group . -
Chloromethylation at Position 4:
The remaining chlorine at position 4 undergoes nucleophilic displacement with chloromethylamine or a chloromethylating agent (e.g., ClCH2NH2) in dimethylformamide (DMF) at 60°C .
Industrial-Scale Considerations
-
Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature and stoichiometric control .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DMSO, THF; low in water |
| Melting Point | 180–185°C (decomposes) |
| Stability | Sensitive to hydrolysis; store anhydrous at 4°C |
Reactivity Profile
-
Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, and alcohols.
-
Oxidation: Piperidine moiety oxidizes to N-oxide under strong oxidizing conditions.
-
Hydrolysis: Triazine ring degrades in acidic/basic media, releasing NH3 and CO2.
Biological Activity and Mechanisms
Antimicrobial Effects
-
Bacterial Growth Inhibition: MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli due to interference with folate synthesis .
Neuroprotective Activity
-
Cholinesterase Inhibition: IC50 of 12 µM against acetylcholinesterase, potentially aiding Alzheimer’s disease management .
Applications in Materials Science
Coordination Polymers
-
Metal-Organic Frameworks (MOFs): Serves as a ligand for Cu(II) and Zn(II), forming porous structures with applications in gas storage .
Flame Retardants
-
Polymer Additives: Incorporation into epoxy resins reduces flammability by releasing nitrogen gases during combustion.
Comparative Analysis with Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 4-Amino-6-piperidin-1-yl-1,3,5-triazine | Lacks chloromethyl group | Lower cytotoxicity (IC50 > 50 µM) |
| 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Two chlorines, no amine | Higher reactivity, unstable in water |
Future Directions
-
Targeted Drug Delivery: Conjugation with monoclonal antibodies for cancer-specific alkylation.
-
Green Synthesis: Catalytic methods using ionic liquids to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume